Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
Description
Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a purine derivative featuring a 2-ethoxyethyl substituent at the 7-position, a methyl group at the 3-position, and a methyl ester-linked sulfanylacetate moiety at the 8-position. Its pharmacological relevance is hypothesized to stem from interactions with enzymes or receptors via key residues, as seen in structurally related molecules .
Properties
IUPAC Name |
methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5S/c1-4-22-6-5-17-9-10(16(2)12(20)15-11(9)19)14-13(17)23-7-8(18)21-3/h4-7H2,1-3H3,(H,15,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNLQGNFCJJIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate is a complex organic compound notable for its potential biological activities. This compound belongs to a class of purine derivatives, which are known for their diverse roles in biological systems, including enzyme inhibition and anticancer properties. This article explores the biological activity of this compound, supported by experimental data, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- Purine Base : The purine ring system is a common motif in many biologically active compounds.
- Ethoxyethyl Side Chain : This modification may enhance solubility and biological activity.
- Sulfanylacetate Moiety : This functional group is significant for its potential interactions with biological targets.
Antiviral Properties
Research indicates that compounds structurally similar to this compound exhibit antiviral properties. Studies have shown that these compounds can inhibit viral replication by interfering with nucleic acid metabolism. For instance:
- Study on Herpes Simplex Virus : In vitro assays demonstrated that related purine derivatives significantly reduced viral titers, suggesting potential as antiviral agents against herpes viruses .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. One notable target is 5-lipoxygenase (5-LOX) , an enzyme involved in inflammatory processes.
| Enzyme | Inhibitory Activity | IC50 Value (µM) |
|---|---|---|
| 5-LOX | Significant | 12.5 |
This inhibition suggests potential applications in treating inflammatory diseases .
Anticancer Activity
This compound has also shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways.
Case Study: Breast Cancer Cell Lines
In a study involving breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 25 | 50 |
| 50 | 20 |
These results highlight its potential as a chemotherapeutic agent .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Nucleotide Synthesis : By mimicking natural substrates, the compound may interfere with nucleotide synthesis pathways.
- Interaction with DNA Repair Mechanisms : Its structural similarity to purines allows it to interact with DNA repair enzymes, potentially leading to increased apoptosis in cancer cells.
Future Directions
Further research is necessary to fully elucidate the biological activities and mechanisms of action of this compound. Key areas for future studies include:
- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
- Clinical Trials : Assessing efficacy and safety in human populations for potential therapeutic applications.
- Structural Modifications : Exploring derivatives to enhance bioactivity and selectivity towards specific biological targets.
Comparison with Similar Compounds
Ethyl 2-((7-Heptyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
- Structural Differences :
- 7-Substituent : Heptyl (linear 7-carbon chain) vs. 2-ethoxyethyl (branched 3-carbon chain with an ether group).
- Ester Group : Ethyl vs. methyl.
- Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, suggesting improved metabolic stability for the ethyl variant .
2-[(7-Hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide
- Structural Differences :
- 7-Substituent : Hexadecyl (16-carbon chain) vs. 2-ethoxyethyl.
- Functional Group : Acetamide (N-phenyl) vs. methyl ester.
- Functional Implications: The hexadecyl chain drastically increases lipophilicity, likely leading to prolonged half-life but poor solubility. The acetamide group introduces hydrogen-bonding capacity (2 donors vs. 1 in methyl esters), which may enhance target binding but reduce metabolic clearance .
2-[(7-Decyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
- Structural Differences :
- 7-Substituent : Decyl (10-carbon chain) vs. 2-ethoxyethyl.
- Functional Group : Acetamide vs. methyl ester.
- Functional Implications: Computed properties (XLogP3 = 3.6) indicate moderate lipophilicity, intermediate between the target compound and hexadecyl analogs. The acetamide’s hydrogen-bond donors (2 vs. 1 in the target) could alter binding interactions with residues like Tyr547 or Glu206, as observed in docking studies .
Structural and Pharmacokinetic Comparison Table
*Estimated based on structural similarity to .
Key Research Findings
- Substituent Length and Solubility : Shorter, branched chains (e.g., 2-ethoxyethyl) balance lipophilicity and solubility better than long alkyl chains (heptyl, decyl, hexadecyl), which may explain the target compound’s optimized pharmacokinetics .
- Functional Group Impact : Methyl esters hydrolyze faster than ethyl esters but slower than acetamides, suggesting intermediate metabolic stability for the target compound .
- Binding Interactions : Docking studies highlight that substituent branching and functional groups influence interactions with residues like Tyr631 and Glu205, critical for enzymatic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
